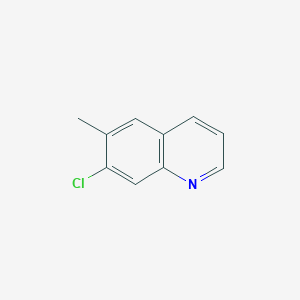

7-Chloro-6-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKVFICCIWHLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720299 | |

| Record name | 7-Chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78941-94-3 | |

| Record name | 7-Chloro-6-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78941-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Classical and Conventional Synthesis Routes to Quinoline (B57606) Scaffolds

The traditional methods for quinoline synthesis are characterized by the condensation of anilines with various carbonyl-containing compounds, followed by an acid-catalyzed cyclization and dehydration or oxidation step to form the aromatic quinoline ring. These reactions, including the Friedländer, Skraup, Doebner-Miller, Combes, and Pfitzinger syntheses, offer robust pathways to a wide array of substituted quinolines. iipseries.orgrsc.org

The Friedländer synthesis is a straightforward and popular method for constructing quinoline derivatives. wikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. nih.govorganic-chemistry.org The process can be catalyzed by either acids or bases. alfa-chemistry.com

The reaction mechanism is generally understood to proceed through two possible pathways. The first involves an initial aldol (B89426) condensation between the two carbonyl reactants, followed by cyclization via imine formation and subsequent dehydration. Alternatively, the reaction can begin with the formation of a Schiff base between the amino group of the aryl reactant and the carbonyl of the second component, which then undergoes an intramolecular aldol condensation to form the heterocyclic ring before dehydration. wikipedia.org A key limitation of this method can be the availability of the required substituted 2-aminoaryl carbonyl compounds. researchgate.net

For the specific synthesis of 7-Chloro-6-methylquinoline, the Friedländer approach would necessitate the use of 2-amino-4-chloro-5-methylbenzaldehyde or a corresponding ketone as the starting aniline (B41778) derivative. This would be reacted with a simple carbonyl compound like acetaldehyde (B116499) or acetone (B3395972).

Table 1: Overview of the Friedländer Synthesis

| Feature | Description |

| Reactants | 2-aminoaryl aldehyde or ketone + Carbonyl compound with an α-methylene group |

| Catalyst | Acid (e.g., H₂SO₄, TFA, TsOH) or Base (e.g., NaOH, KOtBu) wikipedia.orgalfa-chemistry.com |

| Key Steps | 1. Aldol Condensation or Schiff Base Formation2. Cyclization3. Dehydration |

| Product | Substituted Quinoline |

| Required Precursor for this compound | 2-amino-4-chloro-5-methylbenzaldehyde or ketone |

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines. wikipedia.org The reaction involves heating an aniline derivative with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) corresponding to the aniline used. iipseries.orgwikipedia.org

The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein (an α,β-unsaturated aldehyde). The aniline then undergoes a Michael-type conjugate addition to the acrolein. Subsequently, the intermediate is cyclized under the acidic conditions, followed by dehydration and, finally, oxidation to yield the aromatic quinoline ring. mlsu.ac.in The reaction is known for being highly exothermic and potentially violent, often requiring the addition of a moderator like ferrous sulfate. wikipedia.org

To synthesize this compound via the Skraup method, the required starting material would be 4-chloro-3-methylaniline (B14550). The regiochemical outcome of the cyclization is crucial; substitution on the aniline ring directs the position of the substituents on the resulting quinoline's benzene (B151609) ring.

Table 2: Overview of the Skraup Synthesis

| Feature | Description |

| Reactants | Aniline + Glycerol + Sulfuric Acid + Oxidizing Agent (e.g., Nitrobenzene) wikipedia.org |

| Key Intermediate | Acrolein (formed in situ from glycerol) mlsu.ac.in |

| Key Steps | 1. Acrolein formation2. Conjugate addition of aniline3. Acid-catalyzed cyclization4. Dehydration5. Oxidation |

| Product | Quinoline (unsubstituted at C2, C3, C4) rsc.org |

| Required Precursor for this compound | 4-chloro-3-methylaniline |

The Doebner-Miller reaction is considered a significant modification of the Skraup synthesis. nih.govwikipedia.org It allows for the preparation of a wider variety of substituted quinolines, particularly those with substituents on the newly formed pyridine (B92270) ring. The reaction utilizes an aniline and α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid. synarchive.com The α,β-unsaturated carbonyl compound can also be generated in situ from the aldol condensation of aldehydes or ketones. wikipedia.org

The mechanism is believed to involve the 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization of the resulting intermediate and subsequent dehydration and oxidation to furnish the quinoline product. A proposed mechanism involves a fragmentation-recombination pathway that can explain certain experimental observations. nih.govacs.org

An improved process for synthesizing 7-chloro-2-methylquinoline (B49615) (a close analog) from 3-chloroaniline (B41212) and crotonaldehyde (B89634) using this method has been described, highlighting its utility for producing chloro-substituted quinolines. google.com To obtain this compound, the reaction would employ 4-chloro-3-methylaniline as the starting amine.

The Doebner reaction is a related process where an aniline, an aldehyde, and pyruvic acid are condensed to yield quinoline-4-carboxylic acids. iipseries.org

Table 3: Overview of the Doebner-Miller Reaction

| Feature | Description |

| Reactants | Aniline + α,β-Unsaturated Aldehyde or Ketone wikipedia.org |

| Catalyst | Brønsted or Lewis Acids (e.g., HCl, SnCl₄) wikipedia.org |

| Key Steps | 1. Conjugate addition2. Cyclization3. Dehydration4. Oxidation |

| Product | Substituted Quinoline (often 2- and/or 4-substituted) |

| Required Precursor for this compound | 4-chloro-3-methylaniline |

The Combes synthesis provides a route to 2,4-disubstituted quinolines. wikipedia.org This method involves the reaction of a primary arylamine (aniline) with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid. iipseries.orgnih.gov

The reaction proceeds in two main stages. First, the aniline and β-diketone undergo a condensation reaction to form a Schiff base, which exists in equilibrium with its enamine tautomer. wikipedia.org The second stage is the acid-catalyzed intramolecular electrophilic cyclization of the enamine, which is the rate-determining step. A final dehydration step yields the aromatic quinoline product. wikipedia.org The regioselectivity of the cyclization can be influenced by steric effects of the substituents on both the aniline and the β-diketone. wikipedia.org

For the synthesis of this compound using the Combes method, 4-chloro-3-methylaniline would be condensed with a β-diketone such as acetylacetone (B45752) (2,4-pentanedione). This would be expected to yield 7-chloro-2,4,6-trimethylquinoline.

Table 4: Overview of the Combes Quinoline Synthesis

| Feature | Description |

| Reactants | Aniline + β-Diketone wikipedia.org |

| Catalyst | Strong Acid (e.g., H₂SO₄, PPA) wikipedia.org |

| Key Intermediate | Enamine (from Schiff base tautomerization) wikipedia.org |

| Key Steps | 1. Condensation to form Schiff base/enamine2. Acid-catalyzed cyclization3. Dehydration |

| Product | 2,4-Disubstituted Quinoline wikipedia.org |

| Required Precursor for this compound | 4-chloro-3-methylaniline |

The Pfitzinger synthesis (also known as the Pfitzinger-Borsche reaction) is a versatile method for preparing quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group under basic conditions. researchgate.net

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to open the ring, forming an isatoic acid derivative (a 2-aminophenyl glyoxylic acid). wikipedia.org This intermediate then condenses with the second carbonyl compound to form an imine, which subsequently tautomerizes to an enamine. The enamine then undergoes an intramolecular cyclization and dehydration to afford the final quinoline-4-carboxylic acid product. wikipedia.org The carboxylic acid group can often be removed in a subsequent step by decarboxylation, if desired.

To apply the Pfitzinger synthesis for a precursor to this compound, one would need to start with 5-chloro-6-methylisatin. Condensation with a compound like acetone would yield 7-chloro-2,6-dimethylquinoline-4-carboxylic acid.

Table 5: Overview of the Pfitzinger Synthesis

| Feature | Description |

| Reactants | Isatin + Carbonyl compound with an α-methylene group wikipedia.org |

| Conditions | Basic (e.g., KOH, NaOH) wikipedia.org |

| Key Intermediate | Isatoic acid derivative wikipedia.org |

| Key Steps | 1. Base-catalyzed ring opening of isatin2. Condensation with carbonyl compound3. Cyclization4. Dehydration |

| Product | Quinoline-4-carboxylic acid wikipedia.org |

| Required Precursor for this compound | 5-chloro-6-methylisatin |

Cyclization Reactions for Quinoline Ring Formation

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines. wikipedia.orgsynarchive.com This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The process begins with the reaction of the aniline with the β-ketoester to form a Schiff base, which then undergoes a thermally induced cyclization to yield the 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgsynarchive.com The reaction is typically carried out at high temperatures, often around 250 °C, and the choice of solvent can significantly impact the reaction yield. wikipedia.orgnih.gov While the initial product is often depicted as the enol form (4-hydroxyquinoline), it is believed that the keto form (4-quinolone) is the predominant tautomer. wikipedia.org

The mechanism involves the initial nucleophilic attack of the aniline on the keto group of the β-ketoester. wikipedia.orgwikipedia.org This is followed by dehydration to form a Schiff base. Subsequent keto-enol tautomerization and an electrocyclic ring-closing reaction lead to the formation of the quinoline ring system. wikipedia.org The final steps involve the elimination of an alcohol and tautomerization to give the 4-hydroxyquinoline product. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Key Conditions |

| 4-Chloro-3-methylaniline | β-ketoester (e.g., ethyl acetoacetate) | 7-Chloro-4-hydroxy-6-methylquinoline | High temperature (~250 °C), inert solvent |

Condensation Reactions Involving Arylamines and β-Diketones

A related classical approach to quinoline synthesis is the Combes synthesis, which involves the acid-catalyzed condensation of an arylamine with a β-diketone. chemrj.orgrsc.org This method provides a direct route to substituted quinolines. The reaction proceeds through the formation of a β-amino enone intermediate, which then undergoes cyclization with the loss of water to form the quinoline ring. jptcp.com The use of a strong acid catalyst is crucial for promoting the cyclization and dehydration steps. rsc.orgresearchgate.net This methodology ensures the formation of a specific regioisomer as the final product. chemrj.org

For the synthesis of this compound, 4-chloro-3-methylaniline would be reacted with a suitable β-diketone under acidic conditions. The selection of the β-diketone determines the substituents at the 2- and 4-positions of the resulting quinoline.

| Reactant 1 | Reactant 2 | Product | Catalyst |

| 4-Chloro-3-methylaniline | β-Diketone (e.g., acetylacetone) | 7-Chloro-2,4,6-trimethylquinoline | Strong acid (e.g., H₂SO₄) |

Modern and Advanced Synthetic Strategies for Functionalized Quinolines

Modern synthetic chemistry offers more sophisticated and regioselective methods for the functionalization of the quinoline core, moving beyond classical condensation reactions. These advanced strategies allow for the precise introduction of various functional groups at specific positions of the quinoline ring system.

Regioselective Metalation Methodologies

Regioselective metalation has emerged as a powerful tool for the functionalization of aromatic and heteroaromatic compounds, including quinolines. This approach often overcomes the limitations of classical methods, such as harsh reaction conditions and lack of regioselectivity. acs.org

Mixed lithium-magnesium reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), have proven to be highly effective for the direct and regioselective magnesiation of various heterocycles, including quinolines. acs.org These reagents exhibit high kinetic activity and can deprotonate the quinoline ring at specific positions, allowing for subsequent reaction with a wide range of electrophiles. acs.org The use of these mixed metal reagents can lead to the formation of highly functionalized quinolines under mild conditions. durham.ac.uk For instance, the magnesiation of 7-chloroquinolines using such reagents has been employed to prepare a library of functionalized quinoline derivatives. durham.ac.uk The resulting organomagnesium intermediates can be trapped with various electrophiles to introduce diverse functionalities. durham.ac.uk

A study demonstrated the preparation of a library of functionalized quinolines through the magnesiation of 7-chloroquinolines. durham.ac.uk This involved the generation of mixed lithium-magnesium intermediates that were then reacted with different electrophiles. durham.ac.uk

Mixed lithium-zinc reagents have also been utilized for the regioselective deprotonation and functionalization of quinolines. researchgate.net These reagents can be prepared by mixing a lithium amide, such as LiTMP, with a zinc salt like ZnCl₂·TMEDA. researchgate.net The resulting lithium-zinc bases can deprotonate the quinoline ring at specific positions, often with high regioselectivity. researchgate.net The generated organozinc species can then be quenched with electrophiles, such as iodine or acid chlorides, to introduce new functional groups. researchgate.net For example, the deprotonation of 2-substituted quinolines using a lithium-zinc base has been shown to occur at the 8-position of the quinoline ring. researchgate.net Furthermore, the use of TMPZnCl·LiCl has been reported for the deprotonation of a broad range of arenes and heteroarenes, highlighting the versatility of these reagents. uni-muenchen.de

Research has shown that 2-substituted quinolines can be deprotonated at the C8 position using a mixed lithium-zinc base, followed by reaction with an electrophile to yield the corresponding 8-substituted quinoline. researchgate.net

The development of regioselective metalation techniques using mixed lithium-magnesium and lithium-zinc reagents has enabled the efficient preparation of libraries of functionalized quinolines. durham.ac.uk By systematically varying the quinoline starting material, the metalating agent, and the electrophile, a diverse range of substituted quinoline derivatives can be synthesized. This approach is highly valuable for medicinal chemistry and drug discovery, where the exploration of chemical space around a privileged scaffold like quinoline is crucial. durham.ac.uk The ability to introduce a wide array of functional groups, including halogens, aryl groups, and carbinols, allows for the fine-tuning of the biological and pharmacological properties of the resulting compounds. durham.ac.uk

A notable application is the preparation of a library of functionalized quinolines from 7-chloroquinolines via magnesiation, which were subsequently reacted with various electrophiles to generate a diverse set of derivatives. durham.ac.uk

Nucleophilic Substitution Reactions in Quinoline Derivatization

Nucleophilic substitution reactions are fundamental in the derivatization of the this compound scaffold. These reactions primarily involve the displacement of the chloro group at the 7-position by various nucleophiles, leading to a diverse array of functionalized quinolines. The reactivity of the chloro substituent is influenced by the electronic properties of the quinoline ring system.

Formation of Quinolinyl Amines via Substitution Reactions

The synthesis of quinolinyl amines from this compound can be achieved through nucleophilic aromatic substitution (SNAr) reactions. In these reactions, an amine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. This process is central to creating compounds with potential biological activity. For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines is a well-documented method for producing compounds like chloroquine (B1663885), where an amino side chain replaces the chlorine at the 4-position. chemicalbook.com A similar principle applies to the 7-chloro position in this compound, where it can react with different amines to yield the corresponding 7-amino derivatives. The reaction conditions, such as solvent, temperature, and the nature of the amine, play a crucial role in the efficiency of the substitution.

Substitution at Chloro-Substituted Positions

The chlorine atom at the 7-position of the this compound ring is susceptible to substitution by a variety of nucleophiles beyond amines. These reactions are pivotal for introducing diverse functional groups, thereby modifying the chemical and biological properties of the parent molecule. For example, nucleophiles such as alkoxides, thiolates, and azide (B81097) ions can displace the chloride ion to form ethers, thioethers, and azides, respectively. researchgate.netarkat-usa.org The reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the quinoline ring, facilitating the nucleophilic attack. Studies on related chloroquinolines have demonstrated that the substitution of the chloro group can be achieved under various conditions, often employing a suitable base and solvent to promote the reaction. mdpi.comresearchgate.net

Vilsmeier-Haack Reaction in Chloroquinoline Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation and subsequent cyclization to form chloroquinoline derivatives. ijsr.netchemijournal.com This reaction typically involves the use of a Vilsmeier reagent, which is a chloroiminium ion, generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.netresearchgate.net

The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is a well-established application of this reaction. researchgate.net The process involves the reaction of an acetanilide (B955) derivative with the Vilsmeier reagent, leading to cyclization and the formation of the quinoline ring system with a chlorine atom at the 2-position and a formyl group at the 3-position. chemijournal.comresearchgate.net The reaction conditions, such as temperature and the stoichiometry of the reagents, are critical for optimizing the yield of the desired chloroquinoline derivative. researchgate.net While direct synthesis of this compound using this method is not explicitly detailed in the provided context, the general applicability of the Vilsmeier-Haack reaction for synthesizing substituted chloroquinolines is evident. ijsr.netchemijournal.com

Table 1: Examples of Vilsmeier-Haack Reaction Conditions for Chloroquinoline Synthesis

| Starting Material | Vilsmeier Reagent Components | Reaction Conditions | Product | Reference |

| Acetanilide derivatives | DMF, POCl₃ | 0-5 °C then reflux | 2-Chloroquinoline-3-carbaldehyde derivatives | researchgate.net |

| Acetanilides | DMF, PCl₅ | 100 °C, ~4 hours | 2-Chloroquinoline-3-carbaldehyde | researchgate.net |

| Substituted Acetanilide | DMF, POCl₃ | 80-90 °C, 4-10 hours | Substituted 2-chloro-3-formyl quinoline | chemijournal.com |

Ullmann Coupling Reaction for Novel Quinoline Derivatives

The Ullmann coupling reaction is a classic method for forming carbon-carbon or carbon-heteroatom bonds, typically involving copper catalysis. organic-chemistry.org This reaction can be applied to aryl halides, such as this compound, to synthesize more complex derivatives. The "classic" Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl compound. organic-chemistry.org A more common variation, the Ullmann-type reaction, involves the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, in the presence of a copper catalyst. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been extensively developed and utilized for the derivatization of heterocyclic compounds, including quinolines.

Palladium-Mediated Cyclization Reactions

Palladium catalysts are effective in mediating a variety of cyclization reactions to construct new ring systems fused to the quinoline core. One such example is the palladium-catalyzed aerobic oxidative cyclization. This type of reaction can be used to form new heterocyclic rings by creating C-C or C-N bonds through C-H activation. researchgate.net For instance, derivatives of 7-chloroquinoline (B30040) have been used as substrates in palladium-catalyzed reactions to synthesize indoloquinoline compounds. researchgate.net

The general mechanism of such cyclizations often involves the coordination of the palladium catalyst to the quinoline derivative, followed by an intramolecular C-H activation step to form a palladacycle intermediate. This intermediate can then undergo further reactions, such as insertion or reductive elimination, to yield the final cyclized product. The choice of catalyst, oxidant, and reaction conditions is crucial for the success and regioselectivity of the cyclization. researchgate.net

Iridium-Catalyzed Borylation Strategies

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds like quinolines. This method allows for the direct conversion of carbon-hydrogen bonds into carbon-boron bonds, creating versatile boronic ester intermediates that can be used in a wide range of cross-coupling reactions.

The regioselectivity of the borylation on the quinoline scaffold is influenced by a combination of steric and electronic factors. rsc.org For a substrate like this compound, the iridium catalyst is typically directed to the most sterically accessible and electronically favorable positions. Research on related substituted quinolines, such as 7-halo-2-methylquinoline, shows that reactions at room temperature can reveal underlying electronic selectivity, leading to a mixture of products, for instance, at the 5- and 4-positions. rsc.org The site of borylation often correlates with the most deshielded, sterically accessible hydrogen atom in the 1H NMR spectrum of the starting material, which is linked to C-H acidity. rsc.org

In analogous systems, such as 6-fluoroquinolines, the presence of a halogen has been shown to direct the borylation catalyst to the C7 position. nih.gov This directing effect is a critical consideration for predicting the outcome on the this compound scaffold. The interplay between the electron-withdrawing chloro group at C7 and the electron-donating methyl group at C6 would finely tune the electronic landscape of the molecule, thereby influencing the precise location of C-H activation. The resulting borylated this compound is a valuable synthetic intermediate, primed for further diversification through reactions like the Suzuki-Miyaura coupling to introduce new carbon-carbon bonds.

| Substrate | Observed Borylation Position(s) | Key Influencing Factors | Reference |

|---|---|---|---|

| 7-halo-2-methylquinoline | Variable amounts of 5- and 4-borylated products | Electronic and steric effects | rsc.org |

| 6-fluoroquinolines | Preferential at C7 | Directing effect of the fluorine atom | nih.gov |

| General Quinolines | Site of the most deshielded, accessible hydrogen | C-H acidity | rsc.org |

Continuous Flow Chemistry Applications in Quinoline Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for the synthesis of quinolines and other heterocyclic compounds. mt.commt.com This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, yield, and product quality. mt.commt.com

Several strategies have been developed for quinoline synthesis using this approach. One method involves a continuous photochemical process that converts amino-enone substrates into various quinoline products with high efficiency and throughputs exceeding one gram per hour. researchgate.net Another approach utilizes a heterogeneous Ru–Fe/γ-Al2O3 catalyst in a fixed-bed flow reactor to continuously synthesize 2-methylquinoline (B7769805) compounds from nitroarenes and an ethanol (B145695)/water system, adhering to green chemistry principles by avoiding harsh acids or oxidants. rsc.orgbohrium.com Flow systems are particularly well-suited for handling hazardous intermediates or reactions that are highly exothermic, as the small reactor volume minimizes risks. mt.commt.com

The application of continuous flow technology provides distinct advantages for the scalable synthesis of quinoline derivatives and the safe generation of reactive intermediates.

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, which is crucial when dealing with unstable intermediates or highly exothermic reactions. mt.comnih.gov

Scalability: Scaling up a reaction in a flow system is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the complex and often unpredictable challenges of scaling up batch reactors. nih.gov

Improved Control and Yield: Precise control over mixing and heat transfer ensures uniform reaction conditions, which minimizes the formation of byproducts and leads to higher yields and purity. mt.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. mt.com |

| Scalability | Complex, requires re-optimization of conditions. | Straightforward, achieved by extending run time or numbering-up. nih.gov |

| Heat Transfer | Often inefficient, leading to temperature gradients and side products. | Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov |

| Process Time | Longer due to sequential steps and workups. | Reduced through telescoped reactions and automation. nih.gov |

| Product Quality | Variable, potential for batch-to-batch inconsistency. | Consistent, with higher purity and yields due to precise control. mt.com |

Ultrasound-Irradiation Assisted Synthesis Protocols

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. This technique has been successfully applied to the synthesis of quinoline derivatives, offering a green and efficient alternative to conventional thermal methods. nih.govnih.gov The primary benefits include dramatically reduced reaction times, increased yields, and milder reaction conditions. rsc.org

For example, in the synthesis of hybrid quinoline-imidazole derivatives, the use of ultrasound irradiation reduced the N-alkylation reaction time from 48–96 hours under conventional heating to just 1–2 hours. nih.govrsc.org This acceleration is attributed to the phenomenon of cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—which enhances mass transfer and homogenization of the reaction mixture. nih.gov Furthermore, sonochemical methods often lead to higher product selectivity and can be considered an environmentally friendly approach due to significant energy savings. nih.govrsc.org Specific applications include the click synthesis of new 7-chloroquinoline derivatives and the one-pot, three-component synthesis of 2-substituted quinolines in water, demonstrating the versatility of this protocol. nih.govresearchgate.net

| Reaction Step | Method | Reaction Time | Yield Improvement (vs. TH) | Reference |

|---|---|---|---|---|

| N-alkylation of Imidazole (B134444) Ring | Conventional TH | 48 - 96 hours | - | rsc.org |

| Ultrasound (US) | 1 - 2 hours | ~5-10% increase | rsc.org | |

| Cycloaddition Reaction | Conventional TH | 720 - 960 minutes | - | rsc.org |

| Ultrasound (US) | 150 - 180 minutes | ~5% increase | rsc.org |

Derivatization Strategies for this compound and its Analogs

The this compound scaffold is a valuable starting point for the creation of more elaborate molecules with tailored properties. Derivatization strategies focus on modifying the core structure to explore structure-activity relationships (SAR) or to develop compounds for specific applications.

A primary strategy for derivatization involves leveraging the functional handles on the quinoline core. The chloro group at the C7 position can participate in various nucleophilic aromatic substitution reactions. Furthermore, advanced C-H activation/functionalization techniques, such as the iridium-catalyzed borylation discussed previously, can install a boronic ester group, which serves as a linchpin for Suzuki and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.

Another powerful method for creating complex derivatives is through cycloaddition or "click" reactions. For instance, 4,7-dichloroquinoline has been converted into a 7-chloro-4-(prop-2-ynyloxy)quinoline intermediate, which then undergoes a click reaction with an azide to form a complex quinoline-triazole hybrid. nih.gov Similarly, multi-component reactions can be employed to build intricate fused heterocyclic systems onto the quinoline framework, such as pyridazino[4,5-b]quinolines or spiro[quinoline-pyrimidine]triones, from simpler quinoline precursors. nih.gov

Bioisosteric replacement is a key strategy in medicinal chemistry used to modulate the potency, selectivity, toxicity, and pharmacokinetic properties of a lead compound. This involves substituting a functional group with another group that has similar physical and chemical properties.

For the this compound scaffold, both the chloro and methyl groups are targets for bioisosteric modification:

Chloro Group (C7): The chlorine atom is a classical bioisostere for a methyl group but also has unique electronic properties. It can be replaced by other groups to fine-tune the molecule's characteristics.

Other Halogens (F, Br): Fluorine can alter metabolic stability and binding interactions, while bromine offers a different size and lipophilicity.

Trifluoromethyl (CF₃) group: This group is a common bioisostere for chlorine. It is strongly electron-withdrawing and highly lipophilic, which can significantly impact cell membrane permeability and binding affinity.

Cyano (CN) group: A cyano group can act as a hydrogen bond acceptor and has different electronic effects compared to a halogen.

Methyl Group (C6): The small, lipophilic methyl group can be replaced to probe steric and electronic requirements at this position.

Other small alkyl groups (ethyl, cyclopropyl): These groups can explore the size limitations of a binding pocket.

Amino (NH₂) or Hydroxyl (OH) groups: These substitutions introduce hydrogen bonding capabilities, which can fundamentally change the interaction of the molecule with its biological target.

Methoxy (B1213986) (OCH₃) group: This group maintains a similar size but introduces a polar oxygen atom. Studies on quinoline derivatives have shown that a methoxy group at the C6 position can enhance biological potency. nih.gov

The systematic replacement of these groups allows for a detailed exploration of the SAR, guiding the design of analogs with improved therapeutic profiles.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-halo-2-methylquinoline |

| 6-fluoroquinolines |

| 2-methylquinoline |

| nitroarenes |

| ethanol |

| water |

| Ru–Fe/γ-Al2O3 |

| 4,7-dichloroquinoline |

| 7-chloro-4-(prop-2-ynyloxy)quinoline |

| pyridazino[4,5-b]quinolines |

| spiro[quinoline-pyrimidine]triones |

Preparation of Optically Active Derivatives for Stereochemical Studies

The synthesis of optically active derivatives of this compound is crucial for stereochemical studies and the investigation of enantioselective biological activities. While direct asymmetric synthesis or chiral resolution of this compound itself is not extensively documented, methodologies applied to analogous quinoline structures can be adapted. Two primary strategies for obtaining enantiomerically pure derivatives are chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral resolution by high-performance liquid chromatography (HPLC) is a widely applicable technique. Racemic derivatives of this compound, for instance, those bearing a functional group suitable for chiral stationary phase interaction (e.g., a carboxylic acid or amino group introduced at a specific position), can be separated into their constituent enantiomers. The choice of chiral stationary phase is critical and often determined empirically. Common chiral selectors include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based columns. The separation conditions, including the mobile phase composition and flow rate, must be optimized to achieve baseline separation of the enantiomers.

Asymmetric synthesis offers a more direct route to enantiomerically enriched products. This can be achieved by employing chiral catalysts or chiral auxiliaries in the synthetic sequence. For instance, a prochiral precursor to the this compound ring system could be cyclized using a chiral acid or metal complex to induce enantioselectivity. Alternatively, a functional group on the pre-existing this compound core can be modified using a chiral reagent to introduce a new stereocenter. The table below summarizes potential approaches for the preparation of optically active derivatives.

| Method | Description | Key Parameters | Potential Application to this compound |

| Chiral HPLC Resolution | Separation of enantiomers from a racemic mixture using a chiral stationary phase. | Chiral column type, mobile phase, flow rate, temperature. | Separation of racemic this compound derivatives bearing a suitable functional group. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction to form or modify the quinoline ring. | Chiral ligand, metal precursor, solvent, temperature. | Enantioselective synthesis of a key intermediate or direct functionalization of the quinoline core. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to a substrate to direct a stereoselective reaction. | Type of auxiliary, reaction conditions for attachment and removal. | Introduction of a stereocenter at a specific position on the this compound scaffold. |

Introduction of Hybrid Moieties to the Quinoline Core

The conjugation of this compound with other heterocyclic systems can lead to hybrid molecules with novel or enhanced biological activities. The following sections describe the synthesis of various hybrid moieties attached to the quinoline core.

Quinoline Hydrazones and Their Derivatives

Quinoline hydrazones are a well-studied class of compounds with a broad spectrum of biological activities. The synthesis of this compound hydrazones can be readily achieved through the condensation of a hydrazine-substituted this compound with various aldehydes or ketones. A plausible synthetic route would involve the initial preparation of 4-hydrazinyl-7-chloro-6-methylquinoline. This intermediate can be synthesized from 4,7-dichloro-6-methylquinoline by reaction with hydrazine (B178648) hydrate. The resulting hydrazinyl derivative can then be reacted with a range of substituted aromatic or heteroaromatic aldehydes in a suitable solvent, such as ethanol, often with catalytic amounts of acid, to yield the corresponding hydrazone derivatives.

The general reaction scheme is as follows:

Step 1: Synthesis of 4-hydrazinyl-7-chloro-6-methylquinoline

Step 2: Synthesis of this compound hydrazone derivatives

The table below provides examples of aldehydes that could be used to generate a library of this compound hydrazone derivatives.

| Aldehyde Reactant | Resulting Hydrazone Derivative |

| Benzaldehyde | (E)-7-chloro-4-(2-benzylidenehydrazinyl)-6-methylquinoline |

| 4-Chlorobenzaldehyde | (E)-7-chloro-4-(2-(4-chlorobenzylidene)hydrazinyl)-6-methylquinoline |

| 4-Hydroxybenzaldehyde | (E)-4-((2-((7-chloro-6-methylquinolin-4-yl)imino)ethylidene)amino)phenol |

| 2-Furaldehyde | (E)-7-chloro-4-(2-(furan-2-ylmethylene)hydrazinyl)-6-methylquinoline |

Quinoline-Thiazoleacetic Derivatives

The synthesis of quinoline-thiazoleacetic acid derivatives involves the attachment of a thiazole (B1198619) ring bearing an acetic acid moiety to the this compound core. A common synthetic strategy for constructing the thiazole ring is the Hantzsch thiazole synthesis. This would involve the reaction of a thioamide derivative of this compound with an α-haloketone bearing an ester group, followed by hydrolysis of the ester to the carboxylic acid.

A potential synthetic pathway could start with the conversion of a suitable functional group on the this compound scaffold, for example, an amino group, into a thioamide. Reaction of this thioamide with ethyl bromopyruvate would yield the thiazole ring with an ester group. Subsequent hydrolysis under basic conditions would afford the desired quinoline-thiazoleacetic acid derivative.

Quinazoline-4(3H)-one Conjugates

The conjugation of this compound with a quinazolin-4(3H)-one moiety can be achieved through various synthetic strategies. One approach involves the preparation of a 7-chloro-quinazolin-4(3H)-one derivative bearing a reactive functional group that can be coupled to a suitably functionalized this compound. For instance, a 7-chloro-2-phenyl-3-amino-quinazolin-4(3H)-one can be synthesized from 4-chloroanthranilic acid. This amino-functionalized quinazolinone can then be reacted with a this compound derivative containing an aldehyde group to form a Schiff base, which can be further modified if desired.

The synthesis of the key intermediate, 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one, can be achieved in two steps:

Reaction of 4-chloroanthranilic acid with benzoyl chloride in the presence of pyridine to yield 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.

Refluxing the benzoxazinone (B8607429) derivative with hydrazine hydrate.

This intermediate can then be coupled with a this compound derivative.

Quinoline-Fused Benzo[d]azeto[1,2-a]benzimidazole Analogs

The synthesis of complex fused heterocyclic systems such as quinoline-fused benzo[d]azeto[1,2-a]benzimidazole analogs presents a significant synthetic challenge. A reported methodology for a similar structure, although not starting from this compound, involves a palladium-catalyzed intramolecular cyclization. Adapting this for the target molecule would require the synthesis of a precursor containing both the this compound and a suitably substituted o-phenylenediamine (B120857) moiety.

A plausible, albeit complex, synthetic route could involve the following key steps:

Synthesis of a 2-chloro-quinoline-3-carbaldehyde derivative bearing the 7-chloro-6-methyl substitution pattern.

Condensation of this aldehyde with a substituted o-phenylenediamine.

An intramolecular palladium-catalyzed C-N coupling reaction to form the fused azeto-benzimidazole ring system.

The optimization of the palladium catalyst, ligand, base, and solvent would be critical for the success of the final cyclization step.

Functionalization for Enhanced Potency and Selectivity Profiling

To enhance the biological potency and selectivity of this compound, various functional groups can be introduced at different positions on the quinoline ring. The nature and position of these substituents can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Common functionalization strategies include:

Introduction of basic side chains: The incorporation of aminoalkyl or piperazinyl groups, often at the 4-position, can enhance solubility and interactions with biological targets.

Aromatic substitution: The introduction of substituted aryl or heteroaryl groups can modulate lipophilicity and provide additional binding interactions. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a halogenated precursor.

Modification of the 6-methyl group: The methyl group can be a site for further functionalization. For example, it could be halogenated and then subjected to nucleophilic substitution to introduce a variety of functional groups.

Introduction of electron-withdrawing or electron-donating groups: The electronic properties of the quinoline ring can be fine-tuned by the introduction of substituents such as nitro, cyano, or methoxy groups, which can affect the molecule's reactivity and binding affinity.

The table below summarizes some potential functionalizations and their rationale.

| Position of Functionalization | Functional Group | Rationale for Enhanced Potency/Selectivity | Synthetic Approach |

| 4 | Piperazine | Increase aqueous solubility and provide a point for further derivatization. | Nucleophilic substitution of a 4-chloro precursor. |

| 2 | Substituted Phenyl | Modulate lipophilicity and introduce additional binding interactions. | Suzuki coupling with a 2-halo precursor. |

| 8 | Amino | Introduce a hydrogen bond donor and a potential site for salt formation. | Nitration followed by reduction of an 8-nitro precursor. |

Pharmacological and Biological Research Applications of 7 Chloro 6 Methylquinoline Derivatives

Antimicrobial Activities

The core structure of 7-chloro-6-methylquinoline has been a scaffold for the synthesis of numerous derivatives with promising antimicrobial properties. Researchers have explored the introduction of different functional groups to this quinoline (B57606) core to enhance its activity against bacteria, fungi, mycobacteria, and viruses.

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. These studies often involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Derivatives of this compound have shown considerable activity against various Gram-positive bacteria. For instance, a series of 2-chloro-7-methylquinoline-3-carbaldehyde-based imidazole (B134444) derivatives displayed good activity against Bacillus subtilis. nih.gov In another study, novel 7-chloroquinoline (B30040) derivatives were synthesized and screened for their antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes. semanticscholar.orgresearchgate.net One compound, 2,7-dichloroquinoline-3-carbonitrile (B119050), showed good activity against S. aureus with an inhibition zone of 11.00 ± 0.03 mm. semanticscholar.orgresearchgate.net Another derivative, 7-chloro-2-methoxyquinoline-3-carbaldehyde, displayed good activity against S. pyogenes with an inhibition zone of 11.00 ± 0.02 mm. semanticscholar.orgresearchgate.net

| Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-Chloro-7-methylquinoline-3-carbaldehyde-based imidazole derivatives | Bacillus subtilis | Good activity | nih.gov |

| 2,7-Dichloroquinoline-3-carbonitrile | Staphylococcus aureus | Inhibition zone of 11.00 ± 0.03 mm | semanticscholar.orgresearchgate.net |

| 7-Chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | Inhibition zone of 11.00 ± 0.02 mm | semanticscholar.orgresearchgate.net |

The efficacy of this compound derivatives extends to Gram-negative bacteria as well. Research has shown that certain 2-chloro-7-methylquinoline-3-carbaldehyde-based imidazole hybrids exhibit moderate inhibition against Escherichia coli and Pseudomonas aeruginosa. nih.gov Furthermore, novel synthesized 7-chloroquinoline derivatives demonstrated notable activity against these strains. semanticscholar.orgresearchgate.net Specifically, 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde showed good activity against E. coli with inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. semanticscholar.orgresearchgate.net The compound 2,7-dichloroquinoline-3-carbonitrile was also found to have good activity against P. aeruginosa with an inhibition zone of 11.00 ± 0.03 mm. semanticscholar.orgresearchgate.net

| Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-Chloro-7-methylquinoline-3-carbaldehyde-based imidazole hybrids | Escherichia coli | Moderate inhibition | nih.gov |

| Pseudomonas aeruginosa | Moderate inhibition | ||

| 2,7-Dichloroquinoline-3-carboxamide | Escherichia coli | Inhibition zone of 11.00 ± 0.04 mm | semanticscholar.orgresearchgate.net |

| 7-Chloro-2-ethoxyquinoline-3-carbaldehyde | Inhibition zone of 12.00 ± 0.00 mm | ||

| 2,7-Dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | Inhibition zone of 11.00 ± 0.03 mm | semanticscholar.orgresearchgate.net |

The antifungal properties of quinoline derivatives have also been a focus of research. Studies on substituted 2-methyl-8-quinolinols, which share a structural similarity with this compound, have been tested against Aspergillus niger. nih.gov While specific data on this compound derivatives against Aspergillus niger is part of broader research into quinoline-based antifungal agents, the general findings suggest that the quinoline scaffold is a promising starting point for the development of new antifungal compounds. researchgate.net

A significant area of research for 7-chloroquinoline derivatives has been in the field of antimycobacterial and antitubercular agents. A series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.netsscdt.org Several of these compounds exhibited significant minimum inhibitory concentration (MIC) activity, with some showing MICs as low as 2.5 µg/mL. researchgate.netsscdt.org These values are comparable to first-line anti-TB drugs like ethambutol (B1671381) (MIC of 3.12 µg/mL) and rifampicin (B610482) (MIC of 2.0 µg/mL). researchgate.netsscdt.org Another study on heteroaromatic 7-chloro-4-quinolinyl hydrazone derivatives also reported significant MIC activity, with values of 3.12, 2.50, 1.25, or 0.60 μg/mL against M. tuberculosis H37Rv. semanticscholar.org These findings highlight the potential of the 7-chloroquinoline scaffold in the development of new anti-tuberculosis drugs. benthamscience.com

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 7-Chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H37Rv | 2.5 µg/mL | researchgate.netsscdt.org |

| Heteroaromatic 7-chloro-4-quinolinyl hydrazones | Mycobacterium tuberculosis H37Rv | 0.60, 1.25, 2.50, or 3.12 µg/mL | semanticscholar.org |

The quinoline scaffold is present in several compounds with known antiviral activity. nih.gov Research into the antiviral properties of quinoline derivatives has shown activity against a range of viruses. For example, certain quinoline derivatives have been found to be active against the Zika virus, with some compounds reducing ZIKV RNA production. nih.gov Other studies have demonstrated the antiviral potential of novel quinoline derivatives against Dengue virus serotype 2. mdpi.comnih.gov While these studies provide a basis for the antiviral potential of the broader quinoline class, more specific research focusing on this compound derivatives is needed to fully elucidate their antiviral spectrum and mechanism of action.

Antibacterial Efficacy Studies

Anticancer and Antiproliferative Research

The 7-chloroquinoline core is a key pharmacophore in several compounds with demonstrated anticancer and antiproliferative properties. nih.govijrpr.com Researchers have synthesized and evaluated a multitude of 7-chloroquinoline derivatives, revealing their potential to inhibit the growth of various cancer cells. nih.govijrpr.com

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., NCI-60 Panel, MCF-7, HeLa, A549)

Derivatives of 7-chloroquinoline have demonstrated a broad spectrum of cytotoxic activity against numerous human cancer cell lines. For instance, a series of new amide derivatives of 4-anilino-quinoline were synthesized and evaluated for their in vitro cytotoxic activity against human hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines. asianpubs.org One particular derivative, compound 5g, showed potent cytotoxic activity against HepG2 and MCF-7 cell lines with IC50 values of 2.09 and 4.63 µg/mL, respectively. asianpubs.org Another compound, 5e, exhibited significant cytotoxicity against all three cell lines. asianpubs.org

Similarly, 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to decrease the viability of MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov One of these derivatives, QTCA-1, was particularly effective against MDA-MB-231 cells, with IC50 values of 20.60, 20.42, and 19.91µM after 24, 48, and 72 hours of treatment, respectively. nih.gov

Furthermore, the National Cancer Institute (NCI) has screened 7-chloroquinoline hydrazones against its 60-cell line panel. nih.govnih.gov These compounds exhibited good cytotoxic activity with submicromolar GI50 values across a wide range of cancer cell types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.govnih.gov Morita-Baylis-Hillman adducts incorporating a 7-chloroquinoline moiety have also shown expressive cytotoxic potential against MCF-7, HCT-116 (colorectal cancer), HL-60 (promyelocytic leukemia), and NCI-H292 (lung cancer) cell lines. researchgate.net

| Compound/Derivative Class | Cell Line | Activity (IC50/GI50) |

|---|---|---|

| 4-Anilino-quinoline amide (5g) | HepG2 | 2.09 µg/mL |

| 4-Anilino-quinoline amide (5g) | MCF-7 | 4.63 µg/mL |

| 4-Anilino-quinoline amide (5e) | HepG2 | 6.72 µg/mL |

| 4-Anilino-quinoline amide (5e) | SK-LU-1 | 5.35 µg/mL |

| 4-Anilino-quinoline amide (5e) | MCF-7 | 9.50 µg/mL |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 | 19.91 µM (72h) |

| 7-Chloroquinoline hydrazones | NCI-60 Panel | Submicromolar GI50 values |

| Morita-Baylis-Hillman adducts of 7-chloroquinoline | HL-60 | 4.60 µmol L-1 |

Mechanisms of Action in Cancer Cells

The anticancer effects of 7-chloroquinoline derivatives are attributed to several mechanisms of action at the cellular level.

As demonstrated in the cytotoxicity studies, a primary mechanism of action for 7-chloroquinoline derivatives is the significant reduction of cancer cell viability. nih.gov This effect is often dose-dependent, with higher concentrations of the compounds leading to greater decreases in the number of viable cells. nih.gov

A significant body of research indicates that 7-chloroquinoline derivatives can induce apoptosis, or programmed cell death, in cancer cells. ijrpr.comnih.gov For example, 7-chloroquinoline-1,2,3-triazoyl carboxamides were found to induce significantly higher rates of apoptosis in hormonal-independent breast cancer cells (MDA-MB-231) compared to hormonal-dependent cells (MCF-7), with 80.4% of MDA-MB-231 cells undergoing cell death. nih.gov

Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis in CCRF-CEM leukemia cells at higher concentrations. mdpi.com The induction of apoptosis is a key indicator of the potential of these compounds as anticancer agents, as it allows for the elimination of cancer cells without inducing an inflammatory response. ijrpr.com

| Compound/Derivative Class | Cell Line | Apoptotic Effect |

|---|---|---|

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | MDA-MB-231 | 80.4% dead cells |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | MCF-7 | 16.8% dead cells |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | Induction of apoptosis at 5 x IC50 |

In addition to inducing apoptosis, 7-chloroquinoline derivatives can interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases. nih.govresearchgate.net For instance, treatment of MCF-7 breast cancer cells with 7-chloroquinoline-1,2,3-triazoyl carboxamides resulted in a G0/G1 phase cell cycle arrest. nih.gov

In another study, 7-chloro-(4-thioalkylquinoline) derivatives caused an accumulation of CCRF-CEM leukemia cells in the G0/G1 cell phase. mdpi.com A synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one, a quinoline derivative, was shown to induce a significant G2/M arrest in CT-26 murine colorectal adenocarcinoma cells. nih.gov This perturbation of the cell cycle prevents cancer cells from dividing and proliferating.

| Compound/Derivative Class | Cell Line | Cell Cycle Effect |

|---|---|---|

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides | MCF-7 | G0/G1 arrest |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | Accumulation in G0/G1 phase |

| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one | CT-26 | G2/M arrest |

While there is a lack of specific research on the interaction of this compound derivatives with the Epidermal Growth Factor Receptor (EGFR), the broader quinoline scaffold is a well-established component of many EGFR inhibitors. nih.gov First-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib, which are based on a 4-anilinoquinazoline (B1210976) structure, have paved the way for the development of quinoline-based inhibitors. nih.gov

Research has shown that 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives can be effective inhibitors of EGFR kinase. nih.gov The development of these and other quinoline-based compounds as EGFR inhibitors is an active area of research, with the aim of overcoming drug resistance and improving therapeutic outcomes in cancers driven by EGFR mutations. nih.gov

Antimalarial and Antiparasitic Investigations

Derivatives of the 7-chloroquinoline ring system have been a cornerstone of antimalarial drug discovery, with research extending to other parasitic infections like leishmaniasis. nih.govnih.gov

The rise of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, necessitates the development of new therapeutic agents. nih.gov Researchers have synthesized and tested various 7-chloroquinoline derivatives, demonstrating their potential to overcome resistance.

Hybrid molecules combining the 7-chloroquinoline pharmacophore with other active moieties have shown promise. For instance, hybrids of 7-chloroquinoline and sulfadoxine (B1681781) were designed to target resistant malaria. nih.gov A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has demonstrated excellent in vitro activity against drug-resistant P. falciparum parasites. mdpi.com Similarly, a series of 2-arylvinylquinolines containing a chlorine atom at the C6 position of the quinoline ring showed potent, low nanomolar activity against the chloroquine-resistant Dd2 strain of P. falciparum. nih.gov One of the most promising compounds from this series also showed potential for transmission blocking. nih.gov

| Derivative Class | P. falciparum Strain | Observed Activity |

|---|---|---|

| 2-Arylvinylquinolines (e.g., Compound 29) | Dd2 (CQ-Resistant) | EC50 value of 4.8 ± 2.0 nM. nih.gov |

| Gold(I) complexes (e.g., [Au(PPh3)CQ]PF6) | FcB1 (CQ-Resistant) | IC50 of 5 nM (compared to 47 nM for Chloroquine). mdpi.com |

| Pyrrolizidinylmethyl derivative (MG3) | Drug-Resistant Strains | Exhibited excellent in vitro activity. mdpi.com |

| (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilates | P. berghei ANKA (CQ-Susceptible) | Activity comparable to chloroquine (B1663885) in vivo. researchgate.net |

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization. nih.gov During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by converting it into an insoluble crystal called hemozoin. nih.gov Drugs that inhibit this process, known as β-hematin formation, lead to an accumulation of toxic heme, killing the parasite. mdpi.com

Several 7-chloroquinoline derivatives have been shown to act via this mechanism. The derivative MG3 was found to inhibit the formation of β-hematin, leading to the buildup of toxic heme molecules in the parasite's food vacuole. mdpi.com A series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives demonstrated a significant reduction in heme crystallization, with IC50 values under 10 µM, comparable to chloroquine's IC50 of 1.50 ± 0.01 µM. nih.gov Furthermore, studies on (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives revealed that two compounds in the series showed significant inhibition (greater than 50%) of β-hematin formation. researchgate.netresearchgate.net

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov Research has shown that 7-chloroquinoline derivatives also possess significant anti-leishmanial properties.

A derivative known as Hydraqui, or 7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline, has demonstrated promising in vitro effects against intra-macrophage amastigotes of L. braziliensis with an IC50 value of less than 1 µM. scielo.br It also showed in vivo activity against L. amazonensis. scielo.br Another study synthesized new selenides derived from 7-chloro-quinoline, with two compounds showing IC50 values of 5.67 and 10.81 µg/mL against L. amazonensis. researchgate.net Additionally, 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives were effective against Leishmania mexicana promastigotes, with an IC50 below 10 µM. nih.gov These compounds are believed to induce a collapse of the parasite's mitochondrial electrochemical membrane potential. nih.gov

| Derivative | Leishmania Species | IC50 / EC50 Value |

|---|---|---|

| Hydraqui | L. braziliensis (amastigotes) | <1 µM scielo.br |

| 7-chloroquinoline-derived selenides | L. amazonensis | 5.67 µg/mL and 10.81 µg/mL researchgate.net |

| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives | L. mexicana (promastigotes) | <10 µM nih.gov |

| Compound 3d (a quinoline derivative) | L. infantum | 8.83 µM uantwerpen.be |

Anti-inflammatory and Analgesic Properties

Beyond their antiparasitic effects, quinoline derivatives have been investigated for their anti-inflammatory and analgesic potential. scielo.br A specific derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (referred to as compound 5), has shown significant anti-inflammatory therapeutic effects in both cellular and animal models. tbzmed.ac.irtbzmed.ac.ir This compound was found to inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. tbzmed.ac.ir In a carrageenan-induced paw edema assay in mice, compound 5 significantly reduced swelling and inhibited serum levels of NO and COX-2. tbzmed.ac.irtbzmed.ac.ir

This same compound also demonstrated both peripheral and central analgesic effects. tbzmed.ac.ir Its peripheral analgesic activity was comparable to diclofenac (B195802) sodium, while its central analgesic activity was significantly higher than that of tramadol (B15222) hydrochloride at its peak. tbzmed.ac.ir Another class of derivatives, 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogues, also exhibited antinociceptive and anti-inflammatory effects in mice, showing a higher binding affinity for COX-2 over COX-1, which is a target for many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

Antioxidant Activities and Radical Scavenging Mechanisms

Oxidative stress from free radicals is implicated in many chronic diseases. researchgate.net Quinoline derivatives have been identified as having promising antioxidant capabilities. nih.gov The antioxidant activity is often related to mechanisms like hydrogen atom transfer and single electron transfer, which are involved in scavenging free radicals. nih.gov

A study on novel 7-chloroquinoline derivatives evaluated their radical scavenging activity using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. semanticscholar.org Two compounds, 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide, displayed the strongest antioxidant activity with IC50 values of 2.17 µg/mL and 0.31 µg/mL, respectively, which were comparable to the standard antioxidant ascorbic acid (IC50 of 2.41 µg/mL). semanticscholar.org Other research on hydrazone derivatives of quinoline reported radical scavenging effects ranging from 25.1% to 80.3%. researchgate.net

Other Therapeutic Potentials

The versatile structure of the 7-chloroquinoline scaffold has led to its exploration in various other therapeutic areas.

Anticancer Activity: Several derivatives have shown antiproliferative properties. durham.ac.uk Quinolines are a component of therapeutics that show inhibitory activity against the epidermal growth factor receptor (EGFR), which is highly expressed in many solid tumors. durham.ac.uk Certain 4-carbinol quinolines and 8-hydroxy-quinoline derivatives have demonstrated interesting antiproliferative effects and the ability to reverse multidrug resistance in cancer cells. durham.ac.ukepo.org

Antibacterial and Antifungal Activity: The broad pharmacological profile of quinoline derivatives includes antibacterial and antifungal effects. nih.gov In one study, a series of novel 7-chloroquinoline derivatives were screened for antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes, with some compounds showing good activity. semanticscholar.org

Antiviral Activity: Certain quinoline derivatives have been noted for their potential antiviral properties, including against HIV. nih.govnih.gov

Antitubercular Activity: The quinoline core has been modified to synthesize analogues active against Mycobacterium tuberculosis. nih.govdurham.ac.uk

Cardiovascular System Modulation

The investigation of quinoline derivatives extends to their effects on the cardiovascular system, particularly their potential as antihypertensive agents. Research on 8-substituted quinolines has shown that certain compounds can significantly antagonize the pressor response elicited by adrenaline. nih.gov

Compounds such as 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline, 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline, and 8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline have demonstrated excellent antihypertensive activity. nih.gov These findings suggest that the anticonvulsant and antihypertensive effects of these quinoline derivatives may be linked. nih.gov While direct research on the cardiovascular modulation of this compound is not extensively documented, these results from related structures underscore a promising avenue for future investigation.

Anti-HIV Activity

The quinoline core is a recognized scaffold in the design of anti-HIV agents. Various derivatives have been synthesized and evaluated for their ability to inhibit viral replication, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Molecular docking studies have shown that quinoline derivatives can bind effectively to the allosteric site of the HIV reverse transcriptase (RT) enzyme. nih.govnih.gov

Research indicates that chloro- and bromo-substituted quinoline-containing compounds can exhibit potent cytotoxicity against HIV-RT. nih.gov One study designed and synthesized a series of quinoline derivatives that were screened for their anti-HIV properties, with computational results confirming their potential as NNRTIs. nih.gov These compounds were found to form hydrogen bonds with key amino acid residues in the enzyme's allosteric site, including Lys101, Lys103, and Tyr188. nih.gov Although these studies did not specifically test the this compound structure, the positive results for other chloro-substituted quinolines suggest that this substitution pattern could be a viable candidate for future anti-HIV drug discovery efforts. nih.gov

Hypoglycemic Activity of Thio-Substituted Analogs

Thio-substituted derivatives of 7-chloroquinoline have been identified as potential bioregulators with hypoglycemic activity. uacademic.info The introduction of a sulfur-containing substituent at the 4-position of the 7-chloroquinoline ring system has been a key area of investigation.

In a study focusing on S-substituted 7-chloroquinoline-4-thiols, several derivatives were synthesized and evaluated for their biological effects. uacademic.info While many compounds in this class were found to exhibit hyperglycemic activity, one compound demonstrated a notable glucose-lowering effect. uacademic.info

| Compound | Effect on Baseline Glucose Level | Source |

|---|---|---|

| Sodium 3-((7-chloroquinolin-4-yl)thio)propinoate | 18% reduction | uacademic.info |

This particular derivative, sodium 3-((7-chloroquinoline-4-yl)thio)propinoate, was identified as the most promising compound for further screening of hypoglycemic action within the tested series. uacademic.info This research highlights the potential of modifying the 7-chloroquinoline scaffold with thio-carboxylic acid moieties to develop new agents for managing blood glucose levels.

Anti-Asthmatic Applications

The quinoline nucleus is mentioned in the literature as a structural component of compounds possessing a wide range of biological activities, including anti-asthmatic properties. tandfonline.comsemanticscholar.org This broad assertion points to the versatility of the quinoline scaffold in medicinal chemistry. However, specific and detailed research focusing on the anti-asthmatic applications of this compound derivatives in particular is not extensively detailed in the current body of scientific literature. The general attribution of anti-asthmatic potential to the quinoline class suggests a possible, yet underexplored, area for future research into this compound and its analogs.

Influence on Plant Growth and Rhizogenesis

Derivatives of quinoline have been investigated for their potential application in agriculture as plant growth stimulants. Specifically, research has been conducted on derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid to evaluate their effect on rhizogenesis, the formation of roots, in plant explants. dnu.dp.ua

These studies are particularly relevant as they involve modifications at the 6-position of the quinoline ring. The research aimed to identify effective and low-toxicity stimulators for use in microclonal plant propagation. dnu.dp.ua

| Compound Class | Observed Effect | Application | Source |

|---|---|---|---|

| 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives | High stimulating effect on rhizogenesis in vitro | Microclonal propagation of pink rose (Rosa damascena Mill.) | dnu.dp.ua |

The research concluded that the investigated compounds demonstrated a high stimulating effect on root formation in pink rose explants. dnu.dp.ua Furthermore, the study noted that the toxicity of these compounds was influenced by the nature of the substituent at the 6th position of the quinoline cycle, providing a basis for designing non-toxic growth stimulants in this chemical series. dnu.dp.ua This indicates a promising practical application for specifically substituted quinoline derivatives in horticulture and plant biotechnology.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Requirements for Optimal Biological Activity

The quinoline (B57606) scaffold itself is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govrsc.org For derivatives of 7-chloro-6-methylquinoline, the core bicyclic aromatic system is fundamental to its activity, providing a rigid framework that can be strategically modified to interact with various biological targets. nih.gov

Key structural requirements for the biological activity of quinoline derivatives often involve specific substitution patterns that enhance target binding and modulate physicochemical properties. The planarity of the quinoline ring system is crucial for intercalation with DNA or interaction with flat hydrophobic regions of enzyme active sites. nih.gov Furthermore, the presence of both hydrogen bond donors and acceptors is a recurring theme in active quinoline compounds, facilitating interactions with biological macromolecules.

Impact of Substituent Position and Nature on Efficacy and Selectivity

The specific placement and chemical nature of substituents on the quinoline ring are critical determinants of the biological activity profile of this compound and its analogs.

Influence of Halogenation (e.g., Chlorine, Bromine, Fluorine) at Specific Positions

The presence and position of a halogen atom on the quinoline ring significantly influence the compound's biological activity. The chlorine atom at the 7-position is a common feature in many biologically active quinolines, including some antimalarial and anticancer agents. biointerfaceresearch.com This substitution can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

Studies on various halogenated quinolines have demonstrated that both the type of halogen and its location are crucial. For instance, in a series of 5,7-dihalido-8-hydroxyquinoline complexes, the variation of halogens (chloro, bromo, iodo) had a notable impact on the chemical shifts in NMR spectra, indicating electronic effects, although the direct correlation to cytotoxic activity was complex. acs.org The position of the halogen can also dictate the selectivity of the compound for different biological targets. For example, the position of a cyano group on the quinoline framework was found to influence the formation of halogen-bonded cocrystals, suggesting that the electronic properties conferred by substituents are position-dependent. acs.org

Role of Methyl Group and Other Alkyl Substituents on Activity Profile

The methyl group at the 6-position of the quinoline ring also plays a significant role in modulating the biological activity. While specific studies on this compound are limited, research on related 6-methylquinoline (B44275) derivatives indicates they possess notable antimicrobial and anticancer potential. nih.gov The introduction of a methyl group can affect the molecule's steric and electronic properties, influencing how it fits into a binding site and its metabolic stability.

In the context of anticancer activity, the position of alkyl substituents is critical. For instance, some studies have suggested that methyl substitution at the C-5 position of the quinoline ring can lead to more potent activity against cancer cells compared to C-6 substituted derivatives. rsc.org This highlights the sensitivity of biological targets to the precise placement of even small alkyl groups. Alkylation at other positions, such as the 2-position of halogenated quinolines, has also been shown to have a significant impact on antibacterial and biofilm eradication activities. nih.gov

Effects of Diverse Heterocyclic and Aryl Substituents

The introduction of various heterocyclic and aryl substituents to the quinoline core is a common strategy to enhance and diversify biological activity. These larger, often functionalized, groups can introduce new interaction points with biological targets, such as hydrogen bonding, pi-stacking, and hydrophobic interactions.

For example, the addition of a 2-arylvinyl group to a 6-chloroquinoline (B1265530) scaffold has been explored for antimalarial activity, with the nature of the aryl substituent significantly impacting efficacy. rsc.org Similarly, the incorporation of chromone (B188151) quinoline derivatives has been investigated for cholinesterase inhibitory activity. nih.gov The electronic properties of these substituents are important; electron-donating groups like methoxy (B1213986) at certain positions can enhance activity, while electron-withdrawing groups like chlorine can sometimes lead to a loss of activity, depending on the specific biological target. rsc.org

Mechanistic Insights into Compound-Target Interactions from SAR Data

Structure-activity relationship data provides valuable clues about the potential mechanisms by which this compound and its derivatives exert their biological effects, particularly in the context of enzyme inhibition.

Analysis of Enzyme Inhibition Mechanisms

Quinoline-based compounds are known to inhibit a variety of enzymes. For instance, camptothecin (B557342), a famous quinoline alkaloid, is a potent inhibitor of DNA topoisomerase I. nih.gov The planar quinoline ring system is well-suited for intercalating into DNA, which can disrupt the function of DNA-processing enzymes. nih.gov Some quinoline-based analogs have been shown to inhibit DNA methyltransferases through DNA intercalation, causing a conformational change in the enzyme. ijper.org

Understanding Interference with DNA Replication Pathways

Quinoline derivatives have been recognized for their potential to interfere with DNA replication, a critical pathway for the survival and proliferation of pathogenic organisms and cancer cells. The mechanism of action for many quinoline-based compounds involves the inhibition of key enzymes essential for this process, such as DNA gyrase and topoisomerase. These enzymes are responsible for managing the topological state of DNA during replication and transcription.